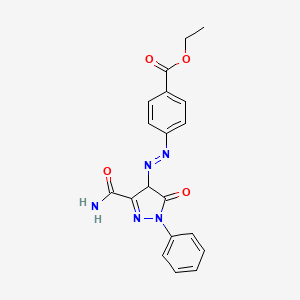

Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((3-(アミノカルボニル)-4,5-ジヒドロ-5-オキソ-1-フェニル-1H-ピラゾール-4-イル)アゾ)安息香酸エチルは、新規のアゾ化合物です。 アゾ化合物は、窒素-窒素二重結合(N=N)の存在によって特徴付けられ、その鮮やかな色で知られており、染料および顔料産業で重要です .

準備方法

合成ルートと反応条件

4-((3-(アミノカルボニル)-4,5-ジヒドロ-5-オキソ-1-フェニル-1H-ピラゾール-4-イル)アゾ)安息香酸エチルの合成は、通常、4-アミノ安息香酸エチルと適切なジアゾニウム塩とのカップリング反応を伴います . 反応条件には、多くの場合、アゾ結合の形成を促進するために酸性または塩基性環境が含まれます。 例えば、これらの反応では塩酸または水酸化ナトリウムの使用が一般的です .

工業的生産方法

4-((3-(アミノカルボニル)-4,5-ジヒドロ-5-オキソ-1-フェニル-1H-ピラゾール-4-イル)アゾ)安息香酸エチルを含むアゾ化合物の工業的生産では、多くの場合、連続フロー合成技術が採用されています。 これらの方法は、生産プロセスの効率性とスケーラビリティを向上させ、高い収率と純度を実現します . 連続フロー合成には、前駆体化合物の還元およびエステル化が、合理化され自動化されたプロセスで行われます .

化学反応の分析

反応の種類

4-((3-(アミノカルボニル)-4,5-ジヒドロ-5-オキソ-1-フェニル-1H-ピラゾール-4-イル)アゾ)安息香酸エチルは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

主要な生成物

これらの反応から形成される主要な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸が生成される可能性があり、一方、還元によってアミンが生成される可能性があります .

科学研究の応用

4-((3-(アミノカルボニル)-4,5-ジヒドロ-5-オキソ-1-フェニル-1H-ピラゾール-4-イル)アゾ)安息香酸エチルは、科学研究にいくつかの応用があります。

科学的研究の応用

Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate has several scientific research applications:

作用機序

4-((3-(アミノカルボニル)-4,5-ジヒドロ-5-オキソ-1-フェニル-1H-ピラゾール-4-イル)アゾ)安息香酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。 生物系では、タンパク質や酵素に結合し、その活性を変化させ、さまざまな生理学的効果をもたらします . この化合物のアゾ結合は、その反応性と他の分子との相互作用において重要な役割を果たします .

類似の化合物との比較

4-((3-(アミノカルボニル)-4,5-ジヒドロ-5-オキソ-1-フェニル-1H-ピラゾール-4-イル)アゾ)安息香酸エチルは、以下のような他のアゾ化合物と比較することができます。

類似化合物との比較

Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate can be compared with other azo compounds such as:

- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate .

- Ethyl 2-phenylazocarboxylate .

These compounds share the azo functional group but differ in their substituents and overall structure, leading to variations in their chemical properties and applications .

生物活性

Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate (CAS: 31768-46-4) is a complex organic compound characterized by its azo linkage and pyrazole derivative. With a molecular formula of C₁₉H₁₈N₄O₃ and a molecular weight of approximately 378.37 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features:

- An azo group (-N=N-) which is known for its role in various biological interactions.

- A pyrazole ring , contributing to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. These compounds have been evaluated against various bacterial strains, notably Acinetobacter baumannii and Staphylococcus aureus.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- Selectivity and Toxicity :

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Pyrazole derivatives are known to interact with various cellular pathways involved in cancer progression.

Research Insights:

- Mechanism of Action :

- The compound's interaction with nucleic acids and proteins suggests possible mechanisms involving inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Case Studies :

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(3-methylpyrazol)benzoate | Structure | Contains a methyl group on the pyrazole ring; potential for different biological activity. |

| 3-Aminopyrazole Derivative | Structure | Lacks the azo linkage; primarily studied for anti-inflammatory effects. |

| Azo Dye Derived from Pyrazole | Structure | Focused on dye applications rather than biological activity; simpler structure. |

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of Ethyl 4-(...) compared to its analogs.

特性

CAS番号 |

31768-46-4 |

|---|---|

分子式 |

C19H17N5O4 |

分子量 |

379.4 g/mol |

IUPAC名 |

ethyl 4-[(3-carbamoyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |

InChI |

InChI=1S/C19H17N5O4/c1-2-28-19(27)12-8-10-13(11-9-12)21-22-16-15(17(20)25)23-24(18(16)26)14-6-4-3-5-7-14/h3-11,16H,2H2,1H3,(H2,20,25) |

InChIキー |

XCZDCNNCRLGUAL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。